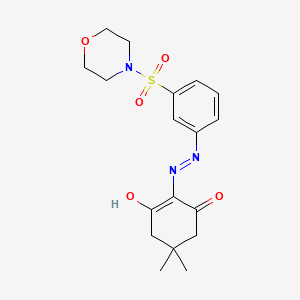

5,5-Dimethyl-2-(2-(3-(morpholinosulfonyl)phenyl)hydrazono)cyclohexane-1,3-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “5,5-Dimethyl-2-(2-(3-(morpholinosulfonyl)phenyl)hydrazono)cyclohexane-1,3-dione” is a unique chemical with the linear formula C21H25NO3 . It’s part of a collection of rare and unique chemicals provided by Sigma-Aldrich .

Synthesis Analysis

A study has reported the synthesis of a new chelating ligand, 5,5-dimethyl-2-(2-(3-nitrophenyl)hydrazono)cyclohexane-1,3-dione (L), and four transition metal complexes . The ligand and its complexes were characterized by IR, 1H and 13C-NMR spectra, elemental analyses, magnetic susceptibility, mass spectra, UV-Vis, and thermogravimetry-differential thermal analysis .Molecular Structure Analysis

The molecular structure of this compound is characterized by a linear formula of C21H25NO3 . More detailed structural analysis would require specific spectroscopic data or crystallographic studies, which are not available in the current search results.Physical And Chemical Properties Analysis

The compound has a molecular weight of 339.438 . Detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current search results.Scientific Research Applications

Antibacterial Activity

This compound has been studied for its potential in creating new antibacterial agents. Research indicates that certain derivatives exhibit antibacterial activity against strains like Staphylococcus aureus . This opens up possibilities for developing new antibiotics that can be used to treat bacterial infections, especially with increasing antibiotic resistance.

Optical Property Investigation

The optical properties of this compound and its complexes have been extensively investigated, particularly in terms of transmittance values and the development of the energy band gap . This is crucial in materials science for developing new materials with specific optical characteristics, such as filters or sensors.

Chelating Ligand in Metal Complexes

The compound acts as a chelating ligand, forming complexes with transition metals . These complexes have varied geometric structures and can be used in catalysis, environmental remediation, or as part of the synthesis of more complex molecules.

Synthesis of Polyhydroquinoline Derivatives

It serves as an intermediate in the synthesis of polyhydroquinoline derivatives . These derivatives have a wide range of pharmacological activities, including anti-inflammatory, antitumor, and antimalarial properties.

Agriculture: Herbicide Development

Derivatives of cyclohexanedione, which is structurally related to the compound , are used in the development of herbicides . These herbicides are effective against grasses, providing a pathway for the compound to be utilized in agricultural applications.

Energy: Band Gap Engineering

Studies involving the compound have focused on the development of the energy band gap in metal complexes . This is significant in the field of energy, particularly in the design of semiconductors and solar cells where controlling the band gap is essential for efficiency.

Mechanism of Action

Target of Action

The primary targets of 5,5-Dimethyl-2-(2-(3-(morpholinosulfonyl)phenyl)hydrazono)cyclohexane-1,3-dione are Zn2+ ions and KB cell lines . The compound has been found to exhibit high selectivity for Zn2+ ions over other metal ions . It also shows inhibitory properties against various cancer proteins like 4LRH, 4EKD, 4GIW, and 4L9K .

Mode of Action

The compound interacts with its targets through a mechanism known as chelation . Chelation involves the formation of multiple bonds between a polydentate ligand (the compound) and a central metal ion (Zn2+ in this case). This results in the formation of a cyclic structure, which is highly stable .

Pharmacokinetics

The compound’s solubility in various organic solvents suggests that it may have good bioavailability

Result of Action

The compound’s chelating action results in the formation of a stable complex with Zn2+ ions . This could potentially disrupt the normal functions of these ions in the body, leading to various effects. The compound also exhibits inhibitory effects on KB cell lines , suggesting potential anti-cancer properties.

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the presence of competing ions can affect the compound’s selectivity for Zn2+ . The compound’s stability may also be affected by factors such as temperature and the presence of strong oxidizing agents .

properties

IUPAC Name |

3-hydroxy-5,5-dimethyl-2-[(3-morpholin-4-ylsulfonylphenyl)diazenyl]cyclohex-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O5S/c1-18(2)11-15(22)17(16(23)12-18)20-19-13-4-3-5-14(10-13)27(24,25)21-6-8-26-9-7-21/h3-5,10,22H,6-9,11-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJZWDNCICJMQJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=C(C(=O)C1)N=NC2=CC(=CC=C2)S(=O)(=O)N3CCOCC3)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,5-Dimethyl-2-(2-(3-(morpholinosulfonyl)phenyl)hydrazono)cyclohexane-1,3-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-(1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2859860.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(4-methylphenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2859870.png)

![5-amino-1-[2-(2,4-dimethylanilino)-2-oxoethyl]-N-[(4-methylphenyl)methyl]triazole-4-carboxamide](/img/structure/B2859871.png)

![N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2859872.png)

![N-(1-Cyanocyclopentyl)-3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B2859873.png)

![3-{[(5-Bromo-2-methoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B2859874.png)

![(E)-4-(Dimethylamino)-N-[(1R)-1-(2-methoxyphenyl)ethyl]-N-methylbut-2-enamide](/img/structure/B2859876.png)

![N5-(3,4-dimethylphenyl)-4-hydroxy-N2,N2,3-trimethyl-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-2,5-dicarboxamide](/img/structure/B2859877.png)

![2-[2-Nitro-4-(trifluoromethyl)phenoxy]benzaldehyde](/img/structure/B2859878.png)

![[5-[(4-Chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl]methanamine;hydrochloride](/img/structure/B2859881.png)

![N-(3,4-dimethylphenyl)-2-((3-isopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2859883.png)